1-(2-Fluoro-5-methylpyridin-3-yl)ethanone
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Overview
Description
1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is a chemical compound belonging to the class of pyridinyl ketones. It is characterized by its molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . This compound is a pale yellow liquid and is widely used in various scientific research applications.
Preparation Methods
The synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone typically involves the reaction of 2-fluoro-5-methylpyridine with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-(2-Fluoro-5-methylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridines .
Scientific Research Applications
1-(2-Fluoro-5-methylpyridin-3-yl)ethanone is extensively used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. In biology, it is used in the study of enzyme inhibitors and receptor modulators. In the industry, it is employed in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-(2-Fluoro-5-methylpyridin-3-yl)ethanone can be compared with other similar compounds such as:
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(2-Bromo-5-methylpyridin-3-yl)ethanone
- 1-(2-Iodo-5-methylpyridin-3-yl)ethanone
These compounds share similar structures but differ in the halogen substituent on the pyridine ring. The uniqueness of this compound lies in its specific reactivity and properties conferred by the fluorine atom, such as increased stability and lipophilicity.
Properties
IUPAC Name |
1-(2-fluoro-5-methylpyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSHONKUXBDSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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